molecular formula C9H18ClNO3 B1375875 Ethyl (piperidin-4-yloxy)-acetate hydrochloride CAS No. 209112-79-8

Ethyl (piperidin-4-yloxy)-acetate hydrochloride

Cat. No. B1375875
M. Wt: 223.7 g/mol
InChI Key: FIKFUEMZJCKRDJ-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as “Ethyl (piperidin-4-yloxy)-acetate hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions involving “Ethyl (piperidin-4-yloxy)-acetate hydrochloride” were not found in the available resources.

Scientific Research Applications

  • Crystallization and Structural Analysis : Ethyl acetate, a related compound, was used in the crystallization of desloratadine, a tricyclic antihistamine. This study highlighted the absence of strong hydrogen bonds in the structure, despite containing a secondary NH group (Bhatt & Desiraju, 2006).

  • Synthesis of Chemical Compounds : Ethyl carbonochloridate, a compound similar to Ethyl (piperidin-4-yloxy)-acetate hydrochloride, was used in synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the compound's utility in complex chemical syntheses (Zheng, 2010).

  • Radiochemistry and PET Imaging : In a study involving the synthesis of a potential radioligand for Dopamine D4 receptors, a precursor similar to Ethyl (piperidin-4-yloxy)-acetate hydrochloride was used. This research contributes to the development of non-invasive assessment tools in neurology (Matarrese et al., 2000).

  • Molecular Structure Analysis : The study of the molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate involved a synthesis process using piperidine and ethyl acetate, demonstrating the compound's role in forming hydrogen-bonded dimers (Khan et al., 2013).

  • Synthesis and Biological Activities : A study synthesized 2,6-diaryl-3-methyl-4-piperidone derivatives using ethyl-methyl ketone, which is related to Ethyl (piperidin-4-yloxy)-acetate hydrochloride, to investigate their biological activities (Rameshkumar et al., 2003).

  • Antibacterial Activity : A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole, synthesized using Ethyl piperidin-4-carboxylate, highlighted their potential in antibacterial applications (Iqbal et al., 2017).

Future Directions

Piperidine derivatives continue to be an area of active research due to their importance in drug design . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

ethyl 2-piperidin-4-yloxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)7-13-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFUEMZJCKRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781262
Record name Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (piperidin-4-yloxy)-acetate hydrochloride

CAS RN

209112-79-8
Record name Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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